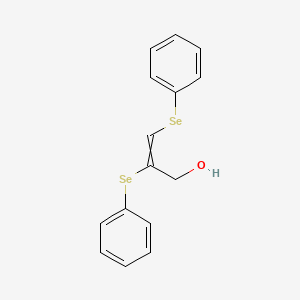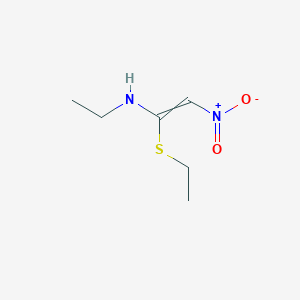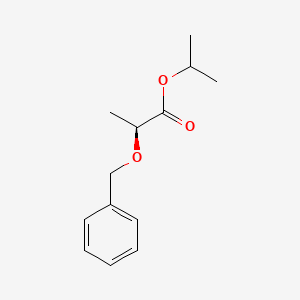
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methylbutanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate typically involves the esterification of hexadeca-7,9,11,13-tetraenyl alcohol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and ester group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can be compared with similar compounds such as:
Propriétés
Numéro CAS |
138501-41-4 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(22)19-20(2)3/h5-12,20H,4,13-19H2,1-3H3 |
Clé InChI |
JNASXYOOYSKMLP-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC=CC=CCCCCCCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)





![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
